N-Methylleukotriene C4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

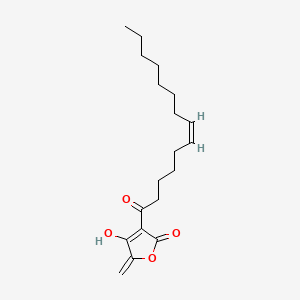

N-Methylleukotriene C4 is a synthetic analog of leukotriene C4, a naturally occurring cysteinyl leukotriene. Leukotriene C4 is produced by neutrophils, macrophages, mast cells, and through transcellular metabolism in platelets. It is a key component of the slow-reacting substance of anaphylaxis and exhibits potent smooth muscle contracting activity. This compound is designed to mimic the biological activity of leukotriene C4 but with enhanced stability and resistance to metabolic degradation .

Mechanism of Action

Target of Action

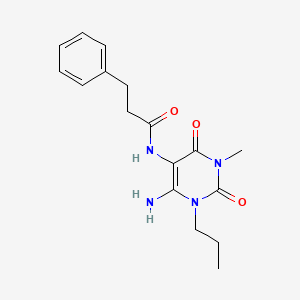

N-Methylleukotriene C4 (N-methyl LTC4) is a synthetic analog of Leukotriene C4 (LTC4) that primarily targets the CysLT2 receptors . These receptors are part of the cysteinyl leukotriene receptor family, which plays a crucial role in mediating the effects of leukotrienes, a group of inflammatory mediators .

Mode of Action

N-methyl LTC4 acts as a potent and selective CysLT2 receptor agonist , exhibiting EC50 values of 122 and > 2,000 nM at the human CysLT2 and CysLT1 receptors, respectively . This means that N-methyl LTC4 has a high affinity for the CysLT2 receptor, leading to its activation .

Biochemical Pathways

N-methyl LTC4 is produced by neutrophils, macrophages, mast cells, and by transcellular metabolism in platelets . It is formed by the LTC4 synthase-catalyzed conjugation of glutathione to LTA4 . It is one of the constituents of slow-reacting substance of anaphylaxis (SRS-A) and exhibits potent smooth muscle contracting activity .

Pharmacokinetics

This characteristic makes the characterization of N-methyl LTC4 pharmacology less complex . .

Result of Action

The activation of CysLT2 receptors by N-methyl LTC4 leads to various cellular responses. For instance, it causes vascular leak in mice overexpressing the human CysLT2 receptor .

Biochemical Analysis

Biochemical Properties

N-Methylleukotriene C4 is involved in various biochemical reactions. It interacts with the CysLT2 receptor, exhibiting EC50 values of 122 and > 2000 nM at the human CysLT2 and CysLT1 receptors, respectively .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the CysLT2 receptor, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the CysLT2 receptor. This interaction can lead to changes in gene expression and potentially influence enzyme inhibition or activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylleukotriene C4 is synthesized through the conjugation of glutathione to leukotriene A4, followed by methylation. The reaction typically involves the use of specific enzymes such as leukotriene C4 synthase to catalyze the conjugation process. The methylation step is achieved using methylating agents under controlled conditions to ensure the selective formation of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using bioreactors to cultivate cells that produce the necessary enzymes. The process includes the extraction and purification of the compound using techniques such as chromatography and crystallization to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-Methylleukotriene C4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines are employed under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Precursor leukotriene forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methylleukotriene C4 has a wide range of applications in scientific research:

Chemistry: It is used as a stable analog for studying leukotriene pathways and interactions.

Biology: It helps in understanding the role of leukotrienes in cellular signaling and inflammation.

Medicine: It is used in research on inflammatory diseases, asthma, and allergic reactions.

Industry: It serves as a reference compound in the development of leukotriene receptor antagonists and other therapeutic agents

Comparison with Similar Compounds

Leukotriene C4: The parent compound, rapidly metabolized to leukotriene D4 and leukotriene E4.

Leukotriene D4: Another cysteinyl leukotriene with similar biological activities.

Leukotriene E4: The final metabolite in the cysteinyl leukotriene pathway

Uniqueness: N-Methylleukotriene C4 is unique due to its enhanced stability and resistance to metabolic degradation compared to leukotriene C4. This makes it a valuable tool in research for studying leukotriene pathways without the rapid degradation that complicates the use of natural leukotrienes .

Properties

CAS No. |

131391-65-6 |

|---|---|

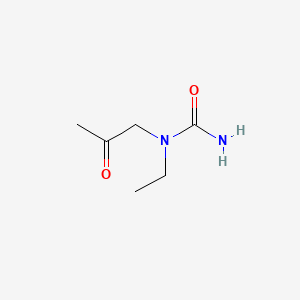

Molecular Formula |

C31H49N3O9S |

Molecular Weight |

639.8 |

InChI Key |

FPLBRCJNODNRQZ-LZHUJPGBSA-N |

Appearance |

Assay:≥97%A solution in ethanol |

Synonyms |

N-methyl LTC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Pyrimido[4,5-c][1,2]oxazine](/img/structure/B590630.png)

![2-Ethyl-5,7-dimethyl-5,7-dihydrofuro[3,4-B]pyrazine](/img/structure/B590643.png)